Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate
Overview
Description
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate is a key intermediate in the synthesis of misoprostol, a synthetic analog of prostaglandin E1. This compound is notable for its role in the pharmaceutical industry, particularly in the treatment of peptic ulcer disease and for labor induction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate involves several steps:
Friedel-Crafts Reaction: The key step involves a zinc chloride catalyzed Friedel-Crafts reaction between furan and 2,9-oxonanedione.
Methylation: Sulfuric acid catalyzed methylation of 8-(furan-2-yl)-8-oxooctanoic acid.
Reduction and Piancatelli Rearrangement: Sequential reduction followed by zinc chloride catalyzed Piancatelli rearrangement results in the formation of the compound.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route, with optimization for yield and purity. The process starts from commercially available suberic acid and proceeds through the aforementioned steps to achieve a 40% yield over five steps .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The compound can participate in substitution reactions, especially at the cyclopentene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products:
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Substitution: Products vary depending on the nucleophile used, resulting in different substituted cyclopentene derivatives.
Scientific Research Applications
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in biochemical pathways and its interactions with biological molecules.
Medicine: As a precursor to misoprostol, it is crucial in the development of drugs for gastrointestinal and obstetric applications.
Mechanism of Action
The mechanism of action of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate involves its conversion to misoprostol, which then exerts its effects by mimicking the action of prostaglandin E1. Misoprostol binds to prostaglandin receptors, leading to various physiological responses such as the inhibition of gastric acid secretion and the induction of uterine contractions .
Comparison with Similar Compounds
- Methyl 8-(3-hydroxy-5-oxocyclopent-1-enyl)octanoate
- Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate
Comparison: this compound is unique due to its specific structure that makes it an ideal intermediate for the synthesis of misoprostol. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic applications .
Properties
IUPAC Name |
methyl 7-(3-hydroxy-5-oxocyclopenten-1-yl)heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h8,11,14H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKUWAVOSCVDCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC1=CC(CC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960548 | |
Record name | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40098-26-8 | |
Record name | Norprostol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040098268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 7-(3-hydroxy-5-oxo-1-cyclopenten-1-yl)heptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORPROSTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I3O2MY5FN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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